N,N-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]aniline is an organic compound with the molecular formula C13H21N3. It is a derivative of aniline, featuring a piperazine ring substituted with a methyl group. This compound is used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]aniline typically involves the reaction of N,N-dimethylaniline with 4-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the piperazine ring can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted anilines and piperazines, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
N,N-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]aniline is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the development of biochemical assays and as a reagent in molecular biology.
Medicine: This compound is an intermediate in the synthesis of various pharmaceuticals, including anticancer and antidepressant agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]aniline involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a precursor to compounds that inhibit enzymes or receptors involved in disease pathways. The piperazine ring enhances its binding affinity to these targets, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-(4-methylpiperazin-1-yl)aniline
- 4-(4-methylpiperazin-1-yl)methyl]aniline
- 2-methoxy-4-(4-methylpiperazin-1-yl)aniline
Uniqueness
N,N-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its structure allows for versatile modifications, making it a valuable intermediate in the synthesis of a wide range of compounds .
Properties
IUPAC Name |
N,N-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-15(2)14-6-4-13(5-7-14)12-17-10-8-16(3)9-11-17/h4-7H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWJUURZOSEDLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.